tert-Butyl 4-bromo-1-naphthoate
Overview
Description
tert-Butyl 4-bromo-1-naphthoate: is an organic compound belonging to the class of aromatic esters. It is a derivative of 1-naphthoic acid, where the hydrogen on the carboxylic acid group is replaced by a tert-butyl group, and a bromine atom is attached to the fourth position (para position) of the naphthalene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-bromo-1-naphthoate can be synthesized through the esterification of 4-bromo-1-naphthoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The tert-butyl ester group can be cleaved under acidic or basic conditions to yield 4-bromo-1-naphthoic acid.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through various substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions:
Acidic or Basic Conditions: For deprotection reactions.
Strong Nucleophiles: Such as cuprates for substitution reactions.
Major Products:
4-bromo-1-naphthoic acid: From deprotection.
Various substituted naphthalene derivatives: From nucleophilic substitution.
Scientific Research Applications
tert-Butyl 4-bromo-1-naphthoate is primarily used as an intermediate or precursor molecule in the synthesis of other target compounds. Its reactive tert-butyl ester group and bromo substituent make it valuable in organic synthesis for the preparation of diverse naphthalene derivatives. It is also used in studying reaction mechanisms and synthesizing novel compounds.
Mechanism of Action
The mechanism of action for tert-Butyl 4-bromo-1-naphthoate involves its functional groups. The tert-butyl ester group can undergo deprotection to yield the corresponding carboxylic acid, while the bromine atom can participate in nucleophilic substitution reactions. These reactions allow the compound to act as a building block in organic synthesis, facilitating the formation of more complex molecules.
Comparison with Similar Compounds
- tert-Butyl 4-bromonaphthalene-1-carboxylate
- 1-Bromo-4-(tert-butoxycarbonyl)naphthalene
Comparison: tert-Butyl 4-bromo-1-naphthoate is unique due to its specific substitution pattern on the naphthalene ring, which provides distinct reactivity compared to other similar compounds. The presence of both the tert-butyl ester and bromine substituents allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-bromonaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-15(2,3)18-14(17)12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSZXGTXRLOCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650379 | |
Record name | tert-Butyl 4-bromonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-22-6 | |
Record name | tert-Butyl 4-bromonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-bromo-1-naphthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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